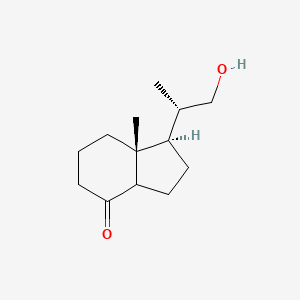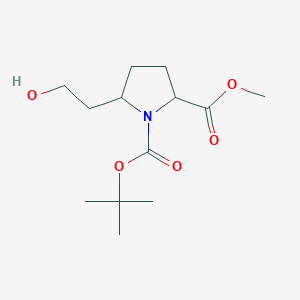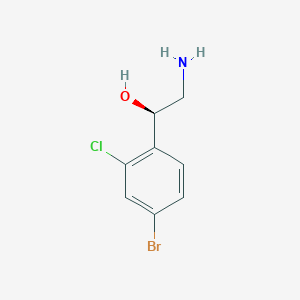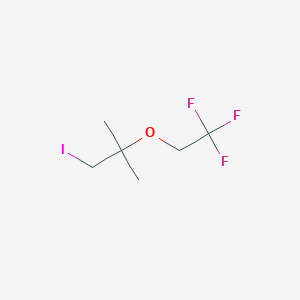![molecular formula C9H11N3S B13319279 1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine](/img/structure/B13319279.png)
1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine is a heterocyclic compound that features both imidazole and thiophene rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both imidazole and thiophene moieties in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-(3-thienyl)ethylamine with glyoxal and ammonium acetate under reflux conditions to form the imidazole ring. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: Both the imidazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole and thiophene derivatives depending on the reagents used.
科学的研究の応用
1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of 1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
1-[2-(2-Thienyl)ethyl]-1H-imidazol-4-amine: Similar structure but with a different thiophene substitution pattern.
1-[2-(3-Furyl)ethyl]-1H-imidazol-4-amine: Contains a furan ring instead of a thiophene ring.
1-[2-(3-Pyridyl)ethyl]-1H-imidazol-4-amine: Features a pyridine ring instead of a thiophene ring.
Uniqueness: 1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine is unique due to the presence of both imidazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its versatility in various chemical reactions and its potential biological activities.
特性
分子式 |
C9H11N3S |
|---|---|
分子量 |
193.27 g/mol |
IUPAC名 |
1-(2-thiophen-3-ylethyl)imidazol-4-amine |
InChI |
InChI=1S/C9H11N3S/c10-9-5-12(7-11-9)3-1-8-2-4-13-6-8/h2,4-7H,1,3,10H2 |
InChIキー |
BCCAJCNGGNJRLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1CCN2C=C(N=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13319218.png)




![2-[(Azetidin-3-yloxy)methyl]-5-chloro-1-methyl-1H-imidazole](/img/structure/B13319252.png)
![4-[(1-Phenylpropyl)amino]butan-2-ol](/img/structure/B13319259.png)
amine](/img/structure/B13319261.png)




